5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid.
Amino Group Addition: The amino group can be added through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the various fragments together under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE: shares similarities with other sulfonyl-containing thiophene derivatives.
Indole Derivatives: Compounds with similar biological activities and structural features.
Sulfonyl Amino Compounds: Other compounds containing sulfonyl and amino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
The compound 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological potential, focusing on its antimicrobial, anti-inflammatory, and cholinesterase inhibitory properties.
Chemical Structure and Synthesis
The compound's structure incorporates a thiophene ring, a benzoyl group, and a chlorobenzenesulfonyl moiety. This combination is hypothesized to contribute significantly to its biological activity. The synthesis of such compounds typically involves multi-step organic reactions that yield various derivatives with potential therapeutic effects.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. In a study evaluating various thiophene-based compounds, the target compound demonstrated moderate antimicrobial activity against several Gram-positive bacteria and fungi. Specifically, it showed effective inhibition against strains like Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 125 µg/mL to 250 µg/mL .
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 125 | Moderate |
Enterococcus faecium | 125 | Moderate |
Candida albicans | 250 | Moderate |
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory effects. A study highlighted the ability of certain thiophene compounds to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism of action appears to involve the modulation of inflammatory pathways, including the inhibition of NF-ĸB activation .
In vivo studies further support these findings, where thiophene derivatives exhibited significant reductions in inflammation in models of acute lung injury and paw edema induced by carrageenan .
Compound | Dose (mg/kg) | Inflammation Reduction (%) |
---|---|---|
Thiophene Derivative A | 20 | 63 |
Thiophene Derivative B | 50 | 58.46 |
Cholinesterase Inhibition
Another critical area of research is the compound's potential as a cholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In studies assessing the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the compound exhibited promising IC50 values .
Enzyme | IC50 (µM) | Comparison |
---|---|---|
Acetylcholinesterase (AChE) | 62.10 | Comparable to galantamine |
Butyrylcholinesterase (BChE) | 24.35 | Similar efficacy |
Case Studies
- Antimicrobial Efficacy : A case study involving the application of this compound in treating infections caused by resistant bacterial strains showed a significant reduction in bacterial load when administered at effective concentrations.
- Inflammation Models : In models simulating chronic inflammation, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to control groups.
- Neuroprotective Effects : In neuroblastoma cell lines, the compound demonstrated no cytotoxic effects at concentrations that inhibited cholinesterase activity, suggesting its potential for therapeutic application without adverse effects on cell viability .
Properties
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-12-16(2)14-19(13-15)28-25-24(33(30,31)20-10-8-18(26)9-11-20)21(27)23(32-25)22(29)17-6-4-3-5-7-17/h3-14,28H,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAZDJVZVIWOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.